molecular formula C5H9NO3S B13179997 3-Amino-1lambda6-thiane-1,1,4-trione

3-Amino-1lambda6-thiane-1,1,4-trione

Cat. No.: B13179997
M. Wt: 163.20 g/mol
InChI Key: ILPDTTLUZMFHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1lambda6-thiane-1,1,4-trione is a sulfur-containing organic compound with the molecular formula C5H9NO3S and a molecular weight of 163.2 g/mol . This compound is known for its unique structure, which includes a thiane ring with an amino group and three oxygen atoms attached to it.

Chemical Reactions Analysis

3-Amino-1lambda6-thiane-1,1,4-trione can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1lambda6-thiane-1,1,4-trione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying sulfur metabolism and related biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1lambda6-thiane-1,1,4-trione involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a sulfur donor or acceptor, participating in various biochemical reactions. Its effects are mediated through the modulation of sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

3-Amino-1lambda6-thiane-1,1,4-trione can be compared to other sulfur-containing compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of three oxygen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

3-amino-1,1-dioxothian-4-one

InChI

InChI=1S/C5H9NO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3,6H2

InChI Key

ILPDTTLUZMFHLP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(C1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.